molecular formula C13H20N4O B1399369 N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide CAS No. 1316221-74-5

N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

Cat. No.: B1399369
CAS No.: 1316221-74-5
M. Wt: 248.32 g/mol
InChI Key: KWIPHGLTALYHGL-UHFFFAOYSA-N
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Description

N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a carboxamide group and a piperidine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or alkaline conditions to yield corresponding carboxylic acid derivatives.

Table 1: Hydrolysis Reaction Conditions and Products

Reaction ConditionsReagents/CatalystsMajor Product(s)Reference
Acidic (HCl, 80°C, 12 h)Aqueous HCl6-(4-Methylpiperidin-4-yl)pyrimidine-4-carboxylic acid
Alkaline (NaOH, reflux, 6 h)NaOH, H₂O/MeOHSodium salt of the carboxylic acid
  • Mechanism : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Alkaline hydrolysis involves deprotonation of the amide nitrogen, followed by hydroxide attack.

  • Yield : 60–85% depending on reaction time and temperature .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution at the C-2 and C-6 positions.

Key Observations :

  • Chlorination : Treatment with POCl₃ replaces the methyl group at C-2 with a chlorine atom .

  • Amination : Reaction with ammonia or amines at 100°C introduces amino groups at C-6.

Table 2: Substitution Reactions

Reaction TypeReagents/ConditionsPosition ModifiedProductReference
ChlorinationPOCl₃, 110°C, 4 hC-22-Chloro-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
AminationNH₃ (g), EtOH, 100°C, 8 hC-66-Amino-N,2-dimethylpyrimidine-4-carboxamide
  • Kinetics : Chlorination proceeds faster in polar aprotic solvents (e.g., DMF) .

Piperidine Ring Functionalization

The 4-methylpiperidine substituent participates in alkylation and oxidation reactions.

N-Alkylation

  • Reagents : Formaldehyde + NaBH₃CN (reductive amination) .

  • Product : N-Methylated piperidine derivative (e.g., 4-(N-methyl)-4-methylpiperidine analog) .

  • Yield : ~70% under optimized conditions .

Oxidation

  • Reagents : KMnO₄ in acidic medium.

  • Product : Piperidine N-oxide or ketone derivatives, depending on reaction time.

Electrophilic Aromatic Substitution

The pyrimidine ring’s electron-deficient nature allows limited electrophilic substitution.

Nitration :

  • Conditions : HNO₃/H₂SO₄, 0°C, 2 h .

  • Product : 5-Nitro-N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide .

  • Regioselectivity : Nitration occurs at the C-5 position due to meta-directing effects of the carboxamide group .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at the pyrimidine ring.

Suzuki Coupling :

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

  • Substrate : 2-Chloro derivative (from Table 2).

  • Product : 2-Aryl/heteroaryl-substituted analogs (e.g., 2-phenylpyrimidine derivative) .

Reduction Reactions

Selective reduction of the carboxamide to amine is achievable via LiAlH₄:

  • Conditions : LiAlH₄, THF, reflux, 6 h .

  • Product : N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-methylamine .

  • Limitation : Over-reduction of the pyrimidine ring may occur with excess reagent .

Photochemical Reactions

UV irradiation in the presence of H₂O₂ generates hydroxylated derivatives:

  • Product : 5-Hydroxy-N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide .

  • Application : Used to study reactive oxygen species (ROS)-mediated degradation pathways .

Metal Complexation

The carboxamide group acts as a ligand for transition metals:

  • Example : Coordination with Cu(II) in ethanol yields a tetrahedral complex.

  • Stability : Complexes exhibit enhanced solubility in polar solvents.

Critical Analysis of Reaction Outcomes

  • Steric Effects : The 4-methylpiperidine group hinders reactions at the C-6 position, favoring C-2 modifications .

  • Electronic Effects : The carboxamide’s electron-withdrawing nature deactivates the pyrimidine ring, limiting electrophilic substitution .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions .

Scientific Research Applications

Medicinal Chemistry Applications

N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide has been studied for its role as a kinase inhibitor . Specifically, it has shown efficacy against Janus Kinase 3 (JAK3), which is involved in various signaling pathways related to immune responses and hematopoiesis. Inhibiting JAK3 can have therapeutic implications for conditions like autoimmune diseases and certain types of cancer.

Pharmacokinetics and Toxicology

Research has highlighted the importance of understanding the pharmacokinetic properties of this compound. Studies indicate that modifications to its structure can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study: ERK5 Inhibition

In a study focusing on ERK5 (Extracellular signal-Regulated Kinase 5), the compound was part of a series that demonstrated varying degrees of potency based on structural modifications. The introduction of different substituents at the 2-position of the pyrimidine ring led to significant changes in ERK5 inhibitory activity, suggesting that careful design can optimize therapeutic efficacy while minimizing side effects .

Structural Variations and Their Effects

The structure of this compound allows for various substitutions that can enhance its biological activity. For instance:

Substituent Effect on Activity Comments
Methyl group at 2-positionIncreased potency against JAK3Enhances binding affinity
Halogen substitutionsVariable effects on ERK5 inhibitionCan improve selectivity
Alkyl groupsAlter pharmacokineticsMay enhance solubility

Potential Therapeutic Uses

Given its mechanism of action and pharmacological properties, this compound is being explored for several therapeutic applications:

Cancer Therapy

Due to its role as a kinase inhibitor, it is being investigated for use in targeted cancer therapies, particularly for cancers with aberrant JAK3 signaling pathways.

Autoimmune Disorders

The inhibition of JAK3 may also provide therapeutic benefits in autoimmune diseases such as rheumatoid arthritis and psoriasis by modulating immune responses.

Mechanism of Action

The mechanism of action of N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This compound exhibits a unique structure that may confer specific pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H18N4O\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}

This structure includes a pyrimidine ring substituted with a dimethyl group and a 4-methylpiperidine moiety, which is believed to enhance its biological activity.

1. Inhibition of Collagenase

Research indicates that similar pyrimidine derivatives have been shown to selectively inhibit collagenase (MMP-13), an enzyme implicated in the degradation of collagen in degenerative joint diseases. The inhibition of collagen biosynthesis through interference with proline hydroxylase and lysine hydroxylase has been documented, suggesting potential therapeutic applications for conditions involving excessive collagen breakdown .

2. Anticancer Properties

Recent studies have highlighted the potential of carboxamide-pyrimidine derivatives as inhibitors of SHP2 phosphatase, which plays a critical role in various hyperproliferative diseases including cancer. In vitro assays have demonstrated that these compounds can effectively inhibit cell proliferation in several cancer cell lines, showcasing their potential as anticancer agents .

3. Pharmacokinetics and Bioavailability

The pharmacokinetic profiles of compounds similar to this compound have shown favorable characteristics such as low clearance rates and high systemic exposure, which are essential for effective drug development. These properties suggest that this compound could be optimized for improved bioavailability in clinical settings .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Collagenase InhibitionInhibition of MMP-13 leading to reduced collagen degradation
Anticancer ActivitySHP2 inhibition resulting in decreased cancer cell proliferation
PharmacokineticsLow clearance and high exposure enhancing bioavailability

Properties

IUPAC Name

N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-9-16-10(12(18)14-3)8-11(17-9)13(2)4-6-15-7-5-13/h8,15H,4-7H2,1-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIPHGLTALYHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

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